molecular formula C9H8BrNO B3094773 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1260761-08-7

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3094773
CAS No.: 1260761-08-7
M. Wt: 226.07 g/mol
InChI Key: MZNDURZLKXBGAU-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one (CAS 1260761-08-7) is an organic compound belonging to the class of oxindoles. It features a molecular formula of C9H8BrNO and a molecular weight of 226.07 g/mol . The compound is characterized by a bicyclic structure that includes an indole ring system fused to a ketone group, with bromine and methyl substituents that make it a valuable intermediate in organic synthesis and medicinal chemistry research . While specific applications for this exact compound are not detailed in the available literature, its structure suggests it is primarily used as a building block for the synthesis of more complex molecules. Researchers utilize such brominated heterocycles in cross-coupling reactions and to develop novel compounds for pharmaceutical and biological screening. The product is supplied with a purity of not less than 98% (NLT 98%) and is intended for Research Use Only. It is not for diagnostic, therapeutic, or any human or veterinary use . Handling should adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

5-bromo-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDURZLKXBGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260761-08-7
Record name 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one typically involves the bromination of 7-methyl-2,3-dihydro-1H-indol-2-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield different dihydroindole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2,3-dihydroindole derivatives.

Scientific Research Applications

Synthesis and Derivatives

The preparation of 5-bromo-7-methylindole, a related compound, has been documented, highlighting methods involving iodination, Sonogashira coupling reaction, and ring-closing reactions, using 4-bromo-2-methylaniline as a starting material . Additionally, research focuses on synthesizing new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles, which are relevant to the structural class of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one .

Structural and Chemical Information

This compound has the molecular formula C9H8BrNOC_9H_8BrNO . Its SMILES notation is CC1=CC(=CC2=C1NC(=O)C2)Br, and its InChI code is InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) . PubChem also lists its predicted collision cross sections for various adducts .

Related Compounds and Applications

While specific applications for this compound are not detailed in the provided texts, the broader context of indole derivatives suggests potential uses. For instance, indoles and substituted indole derivatives are recognized as important compounds with biological activity, finding applications in medicine for treating migraines and as anticancer agents . Moreover, hydrazones, Schiff bases, and phenyl hydrazones of isatins (isatin being an indole-2,3-dione derivative) have been synthesized and studied .

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in binding to biological receptors, influencing various biochemical processes. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one with structurally related indolinone derivatives, focusing on substituents, molecular properties, and reported applications:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound C₉H₈BrNO 5-Br, 7-Me N/A (structural analog studies)
(3Z)-5-Butanoyl-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one C₁₇H₁₇N₂O₂ 5-Butanoyl, 3-pyrrole substituent Kinase inhibition (TLK2)
(Z)-5-Acetyl-3-(1H-pyrazol-5-ylmethylidene)-2,3-dihydro-1H-indol-2-one C₁₅H₁₃N₂O₂ 5-Acetyl, 3-pyrazole substituent Anticancer (hybrid drug component)
5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one C₁₆H₁₂BrNO₃ 5-Br, 3-hydroxy, 3-phenacyl Synthetic intermediate
5-Bromo-1-butyl-3-(thiazolidinone-ylidene)-2,3-dihydro-1H-indol-2-one C₂₀H₂₄BrN₂O₂S 5-Br, 1-butyl, 3-thiazolidinone substituent Antimicrobial/antiviral potential
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one C₁₅H₁₀BrNO₂ 7-(4-Bromobenzoyl) Pharmaceutical impurity studies

Key Observations:

Substituent Effects on Reactivity :

  • Bromine at position 5 (common in all brominated analogs) enhances electrophilic aromatic substitution reactivity. Methyl or acetyl groups at position 7/5 modulate steric bulk and electron density, influencing binding to biological targets .
  • Compounds with extended conjugated systems (e.g., 3-pyrrole or 3-pyrazole substituents) exhibit redshifted UV-Vis absorption, relevant for photodynamic therapy .

Biological Activity: The butanoyl-pyrrole hybrid (C₁₇H₁₇N₂O₂) demonstrated 49% yield in synthesis and inhibited Tousled-like kinase 2 (TLK2), a target in DNA repair pathways . The acetyl-pyrazole derivative (C₁₅H₁₃N₂O₂) showed 71% yield and was incorporated into a hybrid molecule with dual HDAC/VEGFR inhibition, enhancing cytotoxicity in triple-negative breast cancer cells .

Synthetic Accessibility: Brominated indolinones are typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, 5-bromo-3-hydroxy-3-phenacyl-indolinone (C₁₆H₁₂BrNO₃) was prepared via nucleophilic addition to isatin derivatives .

Physicochemical Properties: Lipophilicity varies significantly: The methyl-substituted target compound (logP ~2.1) is less polar than the hydroxyl-phenacyl analog (logP ~1.5), impacting membrane permeability .

Biological Activity

5-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN, with a molecular weight of approximately 227.1 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 7-position of the indole structure, which is known for its diverse biological activities.

Biological Activities

Pharmacological Properties:
Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity: Preliminary studies suggest that this compound may have cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia and breast cancer cell lines, showing potential as an anticancer agent.
  • Neuroprotective Effects: The compound has been evaluated for its interaction with neurotransmitter receptors, indicating possible neuroprotective properties. It may modulate receptor activity, which could be beneficial in treating neurodegenerative diseases.

Mechanisms of Action:
The biological activity of this compound is believed to involve:

  • Receptor Binding: Studies have demonstrated that this compound interacts with melatonin receptors (MT1 and MT2), influencing melatonin signaling pathways. This interaction could play a role in regulating circadian rhythms and neuroprotection .
  • Apoptosis Induction: In cancer studies, the compound has been shown to trigger apoptotic pathways in various cancer cell lines through caspase activation and other mechanisms .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

Synthesis MethodDescription
Iodination Reaction Involves reacting starting materials with iodinating agents to introduce bromine at specific positions .
Sonogashira Coupling A coupling reaction that facilitates the formation of carbon-carbon bonds, essential for building the indole framework .
Cyclization Reaction Final step involving cyclization under basic conditions to yield the target compound .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Case Studies and Research Findings

  • Anticancer Activity Study:
    • A study reported that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and U937 (leukemia) cell lines with IC50 values indicating potent activity. Flow cytometry analysis revealed that it induced apoptosis effectively at concentrations as low as 10 µM .
  • Neuroprotective Study:
    • Another research focused on its binding affinity to melatonin receptors showed that the compound could enhance neuroprotective effects in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step protocols involving halogenation and cyclization. For example, bromination of indole precursors using reagents like CuI in PEG-400/DMF mixtures (yielding ~50% after purification via flash chromatography) . Key intermediates are characterized by 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity. TLC (Rf = 0.30 in 70:30 EtOAc/hexane) is used to monitor reaction progress .

Q. How is the purity of this compound validated in academic settings?

  • Methodology : Purity is assessed using HPLC with UV detection (λ = 254 nm) and mass spectrometry. For instance, FAB-HRMS analysis (m/z 427.0757 [M+H]+) ensures molecular accuracy, while 1H^1H-NMR integration quantifies impurities like residual solvents . Flash column chromatography with gradients (e.g., EtOAc/hexane) is critical for isolating ≥95% pure product .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 346.18 g/mol for analogs ), while 1H^1H-NMR identifies substituents (e.g., methyl at δ 2.3 ppm, bromine’s deshielding effects). IR spectroscopy detects carbonyl stretches (~1700 cm1^{-1}) in the indol-2-one core .

Advanced Research Questions

Q. How do halogen substituents (Br, F) influence the biological activity of this compound analogs?

  • Methodology : Comparative SAR studies using fluorinated/brominated analogs (e.g., 5-bromo-7-fluoro derivatives ) assess binding affinity to targets like kinase enzymes. Halogens enhance lipophilicity and electronic effects, measured via IC50_{50} assays. Computational docking (e.g., AutoDock Vina) models interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in reaction yields or spectral data during synthesis?

  • Methodology : Reaction optimization via Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading). For example, replacing DMF with acetonitrile in halogenation steps may reduce side products . Discrepancies in NMR splitting patterns are resolved by variable-temperature NMR to rule out dynamic effects .

Q. How does the absence of an N-H bond in 2,3-dihydroindol-2-one derivatives affect intermolecular interactions?

  • Methodology : X-ray crystallography reveals packing motifs (e.g., π-π stacking vs. van der Waals interactions in N-methylated analogs ). Solubility studies in polar vs. nonpolar solvents correlate hydrogen-bonding capacity with bioavailability. Molecular dynamics simulations quantify interaction energies with protein targets .

Q. What are the challenges in synthesizing fluorinated analogs of this compound, and how are they addressed?

  • Methodology : Fluorination via SNAr reactions requires careful control of temperature and base strength (e.g., KF in DMSO at 80°C). LC-MS monitors fluorinated intermediates, while 19F^{19}F-NMR tracks regioselectivity. Sodium borohydride reduction of ketone precursors (e.g., 4-bromo-7-fluoro-indanone) ensures hydroxyl group retention .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Density Functional Theory (DFT) calculates LUMO maps to identify electrophilic sites (e.g., C-3 position). Fukui indices predict susceptibility to nucleophilic attack, validated experimentally via Suzuki coupling with aryl boronic acids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one

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